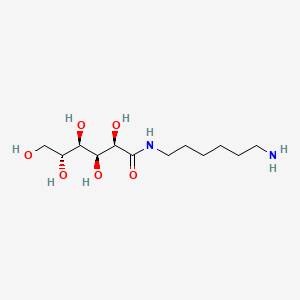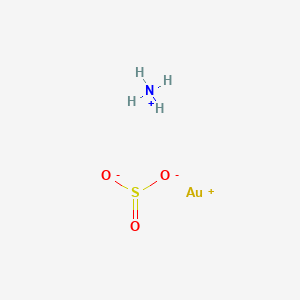
3-Dodecenal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Dodecenal is an organic compound with the molecular formula C₁₂H₂₂O . It is a colorless liquid with a strong, citrus-like odor, commonly used as a fragrance ingredient in cosmetics and personal care products due to its pleasant scent and ability to mask unpleasant odors . The compound exists in two stereoisomeric forms: (E)-3-Dodecenal and (Z)-3-Dodecenal .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Dodecenal can be synthesized through various organic reactions. One common method involves the hydroformylation of 1-dodecene, followed by dehydration to form the aldehyde. The reaction conditions typically include the use of a rhodium catalyst and high pressure of carbon monoxide and hydrogen.
Industrial Production Methods: In industrial settings, this compound is often produced through the oxidation of dodecane using a suitable oxidizing agent, such as potassium permanganate or chromium trioxide. The reaction is carried out under controlled conditions to ensure the selective formation of the aldehyde group.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form dodecanoic acid.
Reduction: The compound can be reduced to 3-dodecenol using reducing agents like sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Grignard reagents, organolithium compounds.
Major Products Formed:
Oxidation: Dodecanoic acid.
Reduction: 3-Dodecenol.
Substitution: Various substituted dodecenes depending on the nucleophile used.
Scientific Research Applications
3-Dodecenal has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Studied for its role in pheromone signaling in certain insect species.
Medicine: Investigated for its potential antimicrobial properties.
Industry: Employed as a fragrance ingredient in cosmetics and personal care products.
Mechanism of Action
The mechanism by which 3-Dodecenal exerts its effects varies depending on its application:
Fragrance: The compound interacts with olfactory receptors in the nose, triggering a sensory response that is perceived as a citrus-like odor.
Antimicrobial: It disrupts the cell membrane of microorganisms, leading to cell lysis and death.
Pheromone Signaling: In insects, it binds to specific receptors, triggering behavioral responses such as mating or aggregation.
Comparison with Similar Compounds
3-Dodecanal: Similar structure but lacks the double bond.
3-Dodecenol: The alcohol counterpart of 3-Dodecenal.
Dodecanoic Acid: The oxidized form of this compound.
Uniqueness: this compound is unique due to its double bond in the carbon chain, which imparts distinct chemical reactivity and biological activity compared to its saturated counterparts .
Properties
CAS No. |
76595-72-7 |
|---|---|
Molecular Formula |
C12H22O |
Molecular Weight |
182.30 g/mol |
IUPAC Name |
(E)-dodec-3-enal |
InChI |
InChI=1S/C12H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h9-10,12H,2-8,11H2,1H3/b10-9+ |
InChI Key |
HBBONAOKVLYWBI-MDZDMXLPSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/CC=O |
Canonical SMILES |
CCCCCCCCC=CCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


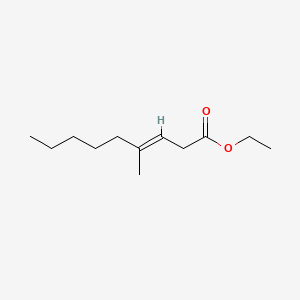
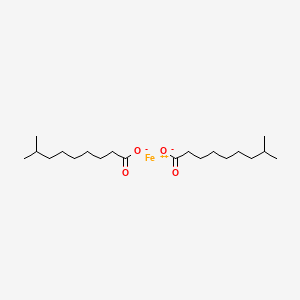


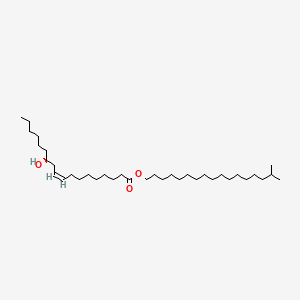

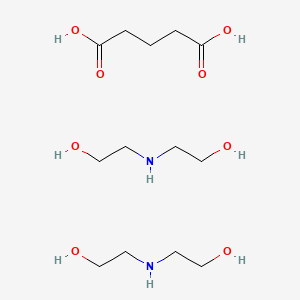
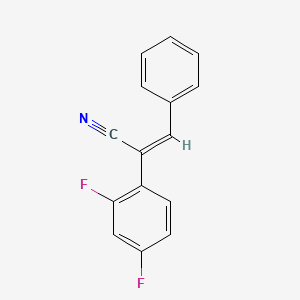
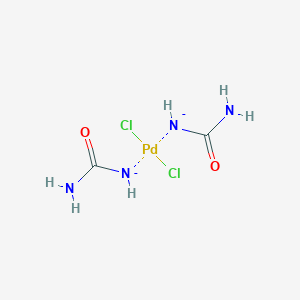

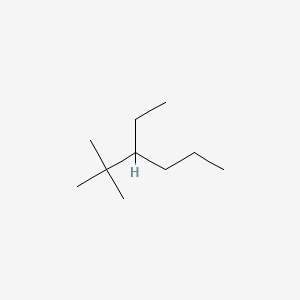
![4-[(Dimethylamino)methyl]-2-methoxy-5-nitroaniline](/img/structure/B12652335.png)
